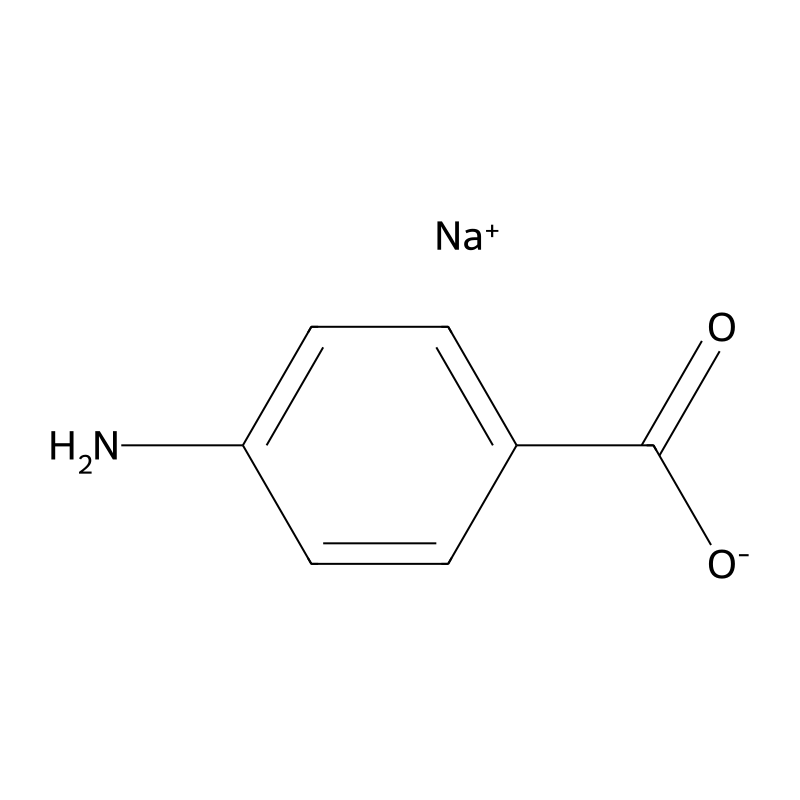

Sodium 4-aminobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmaceutical intermediate:

The primary use of sodium 4-aminobenzoate in scientific research lies in its role as a pharmaceutical intermediate. Its chemical structure serves as a building block for the synthesis of various drugs, including:

- Sulfonamides: These antibiotics were once widely used but have been largely replaced by newer, more effective options due to concerns about resistance.

- PABA esters: These compounds have been explored for their potential use as anti-inflammatory and analgesic agents, though further research is needed to determine their efficacy and safety.

Biochemical research:

Sodium 4-aminobenzoate can be used in biochemical research to study specific biological processes. For example, it can be employed as:

- A substrate for enzymes: Enzymes are proteins that act as biological catalysts, accelerating chemical reactions within cells. Researchers can utilize sodium 4-aminobenzoate as a substrate to study the activity and function of specific enzymes.

- A component of culture media: In some cases, sodium 4-aminobenzoate may be added to culture media used to grow microorganisms. It can serve as a source of essential nutrients for certain bacterial strains.

Additional considerations:

- Safety: Sodium 4-aminobenzoate can cause skin and eye irritation, and inhalation may irritate the respiratory tract. Researchers handling this compound should take appropriate safety precautions, including wearing personal protective equipment such as gloves, goggles, and a respirator.

- Availability: Sodium 4-aminobenzoate is commercially available from various chemical suppliers, typically in powder form.

Sodium 4-aminobenzoate is the sodium salt of 4-aminobenzoic acid, an organic compound with the chemical formula . It is commonly referred to as sodium para-aminobenzoate and is recognized for its role in various biological and chemical processes. The compound appears as a white to off-white solid and is slightly soluble in water, with a solubility of approximately 25.3 mg/mL at room temperature . Sodium 4-aminobenzoate is a member of the vitamin B complex and has historically been used in sunscreens and other cosmetic products due to its ultraviolet absorption properties .

- Oxidation: It can be oxidized to form 4-nitrobenzoic acid.

- Reduction: Under certain conditions, it can undergo reduction reactions, although specific pathways depend on the reagents used.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

These reactions highlight its versatility as a chemical intermediate in various synthetic processes .

Sodium 4-aminobenzoate exhibits several biological activities:

- Folate Synthesis: It serves as an intermediate in the synthesis of folate by bacteria, plants, and fungi. Many microorganisms convert chorismate into sodium 4-aminobenzoate through enzymatic pathways, which are crucial for their growth and metabolism .

- Antibacterial Properties: The compound's structural similarity to para-aminobenzoic acid allows it to interfere with bacterial folate synthesis, similar to sulfonamide antibiotics, thereby exhibiting antibacterial activity .

- Potential Allergens: Despite its beneficial roles, sodium 4-aminobenzoate can act as a sensitizer in some individuals, leading to allergic reactions when used in topical applications like sunscreens .

Sodium 4-aminobenzoate can be synthesized through several methods:

- Neutralization of 4-Aminobenzoic Acid: The most common method involves neutralizing 4-aminobenzoic acid with sodium hydroxide or sodium bicarbonate.

- Reduction of 4-Nitrobenzoic Acid: Another approach includes the reduction of 4-nitrobenzoic acid using reducing agents such as lithium aluminum hydride or catalytic hydrogenation .

- Hoffman Degradation: This method involves the degradation of monoamides derived from terephthalic acid under specific conditions.

These methods allow for the production of sodium 4-aminobenzoate in various purities and quantities depending on the intended application .

Sodium 4-aminobenzoate has diverse applications across several fields:

- Pharmaceuticals: It is utilized in formulations for skin disorders and as an ingredient in some topical medications due to its antibacterial properties .

- Cosmetics: Historically used as a UV filter in sunscreens, it absorbs UVB radiation but has fallen out of favor due to potential allergenic effects .

- Biochemical Research: It serves as a reagent in various biochemical assays and studies related to folate metabolism and microbial growth .

Research indicates that sodium 4-aminobenzoate interacts with various biological systems:

- Microbial Studies: It has been shown to affect the growth of certain bacteria by inhibiting folate synthesis pathways, making it a subject of interest in antibiotic research .

- Toxicological Studies: Investigations into its safety profile have revealed potential skin irritations and sensitization risks when used topically, prompting caution in cosmetic formulations .

Sodium 4-aminobenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Para-Aminobenzoic Acid | Identical backbone | Precursor for folate synthesis; used in sunscreens |

| Sulfanilamide | Similar amino group | Antibacterial properties; inhibits folate synthesis |

| Benzocaine | Ester derivative | Local anesthetic; less polar than sodium 4-aminobenzoate |

| Sodium Salicylate | Hydroxyl group | Anti-inflammatory properties; different functional groups |

These comparisons illustrate how sodium 4-aminobenzoate is unique due to its specific role in folate synthesis while sharing functional characteristics with other biologically active compounds .

Role in Folate Biosynthesis Pathways

Sodium 4-aminobenzoate serves as a critical intermediate in the biosynthesis of folate compounds across diverse biological systems [1]. The compound functions as an essential precursor that is incorporated into the folate molecule through a series of enzymatic reactions, ultimately contributing to the formation of tetrahydrofolate and its derivatives [2] [3]. In bacterial systems, particularly Escherichia coli, sodium 4-aminobenzoate is synthesized from chorismate through the combined action of three enzymes: 4-amino-4-deoxychorismate synthase (comprising PabA and PabB subunits) and 4-amino-4-deoxychorismate lyase (PabC) [1] [11].

The folate biosynthesis pathway involves two critical condensation reactions, with the first being the condensation of para-aminobenzoic acid with 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine to produce dihydropteroate [3]. This reaction is catalyzed by dihydropteroate synthase, which represents a key enzymatic step in the pathway [22]. Research has demonstrated that elevated folate levels can only be achieved through the simultaneous overexpression of both folate and para-aminobenzoic acid biosynthesis gene clusters, indicating the tight coupling between these pathways [2] [3].

Kinetic studies have revealed specific parameters for the folate biosynthesis enzymes involved in sodium 4-aminobenzoate metabolism. The bacterial aminodeoxychorismate synthase complex exhibits Km values of 600 micrometers for glutamine and 1.5 micrometers for chorismate [29]. Plant enzymes demonstrate similar kinetic characteristics, with the plant aminodeoxychorismate synthase showing comparable Km values and displaying sensitivity to dihydrofolate and methotrexate inhibition, features not observed in prokaryotic systems [29].

Table 1: Kinetic Parameters of Key Enzymes in Folate Biosynthesis Pathways

| Enzyme | Organism | Substrate | Km Value | Reference |

|---|---|---|---|---|

| Aminodeoxychorismate synthase | Bacteria | Glutamine | 600 μM | [29] |

| Aminodeoxychorismate synthase | Bacteria | Chorismate | 1.5 μM | [29] |

| 4-aminobenzoate hydroxylase | Agaricus bisporus | 4-aminobenzoate | 20.4 μM | [16] |

| 4-aminobenzoate hydroxylase | Agaricus bisporus | NADH | 13.6 μM | [16] |

| Para-aminobenzoic acid synthase complex | Escherichia coli | Glutamine | Variable | [19] [20] |

Metabolic Pathways and Biochemical Interactions

Sodium 4-aminobenzoate participates in multiple interconnected metabolic pathways beyond folate biosynthesis [6] [12]. Research has identified that para-aminobenzoic acid functions as a precursor in coenzyme Q biosynthesis in yeast systems, where it undergoes prenylation to form prenyl-para-aminobenzoic acid [12]. This pathway demonstrates the compound's versatility in cellular metabolism, as it can serve dual roles in both folate and quinone biosynthesis depending on the organism and metabolic conditions [12].

The metabolic fate of sodium 4-aminobenzoate varies significantly between organisms. In bacterial systems such as Lactococcus lactis, deletion of para-aminobenzoic acid biosynthesis genes results in strains unable to produce folate when cultivated in the absence of the compound [2] [3]. These knockout strains demonstrate growth deficiencies in chemically defined media lacking glycine, serine, nucleobases, and para-aminobenzoic acid, highlighting the compound's fundamental role in cellular metabolism [3].

Comparative studies have revealed that different bacterial species exhibit varying capacities for sodium 4-aminobenzoate degradation. Strains such as Burkholderia cepacia and Ralstonia paucula have been isolated based on their ability to grow on 4-aminobenzoate, with these organisms also demonstrating capacity for 4-nitrobenzoate metabolism [8]. The degradation pathway in strain PB4 involves initial attack by a monooxygenase to produce 4-hydroxybenzoate, which is subsequently transformed into protocatechuate by a second monooxygenase [8].

Table 2: Metabolic Pathway Distribution of Sodium 4-aminobenzoate

| Pathway | Organisms | Key Products | Enzymatic Steps |

|---|---|---|---|

| Folate biosynthesis | Bacteria, plants, fungi | Dihydropteroate, tetrahydrofolate | 2-3 enzymatic reactions |

| Coenzyme Q biosynthesis | Yeast | Prenyl-para-aminobenzoic acid | Prenylation reaction |

| Aromatic degradation | Bacteria | Protocatechuate | Hydroxylation, ring cleavage |

| Glucose esterification | Plants | Para-aminobenzoic acid glucose ester | UDP-glucosyltransferase |

Biological Activities and Mechanisms

Interactions with Enzymatic Systems

Sodium 4-aminobenzoate demonstrates specific interactions with various enzymatic systems that regulate its biological functions [15] [16]. The compound serves as a substrate for 4-aminobenzoate hydroxylase, a FAD-dependent monooxygenase that catalyzes decarboxylative hydroxylation to form 4-hydroxyaniline in the presence of NADH or NADPH and molecular oxygen [16]. This enzyme, purified from Agaricus bisporus, exhibits optimal activity between pH 6.5 and 8.0 for NADH oxidation and pH 6.0 to 7.5 for NADPH [16].

Kinetic studies of horseradish peroxidase compounds reveal complex interactions with para-aminobenzoic acid under varying pH conditions [15]. The enzyme-catalyzed oxidation demonstrates pH-dependent behavior, with deviations from first-order kinetics observed at high pH values due to free radical interactions between the product and enzyme [15]. The reduction of peroxidase compounds by para-aminobenzoic acid shows influence from ionizable groups on both the enzyme and substrate, with the compound II reaction being diffusion-controlled in acidic pH regions [15].

The enzymatic systems involved in sodium 4-aminobenzoate metabolism exhibit sophisticated regulatory mechanisms. In bacterial systems, the PabA protein requires formation of a 1:1 complex with PabB to yield glutaminase activity with a kcat of 17 minutes⁻¹ [19]. The addition of chorismate induces a 2-fold increase in kcat and a 3-fold increase in Km for glutamine, demonstrating allosteric regulation of the enzymatic complex [19].

Table 3: Enzymatic Interactions of Sodium 4-aminobenzoate

| Enzyme System | Organism | Activity Type | Kinetic Parameters | Optimal Conditions |

|---|---|---|---|---|

| 4-aminobenzoate hydroxylase | Agaricus bisporus | Monooxygenase | Km (substrate): 20.4 μM | pH 6.5-8.0 |

| Horseradish peroxidase | Plant | Oxidase | pH-dependent | Variable pH |

| PabA/PabB complex | Escherichia coli | Glutaminase | kcat: 17 min⁻¹ | Requires chorismate |

| UDP-glucosyltransferase | Arabidopsis | Transferase | Km: 0.12 mM | Cytosolic conditions |

Role in Cellular Metabolic Processes

Sodium 4-aminobenzoate plays fundamental roles in cellular metabolic processes, particularly in one-carbon metabolism and nucleotide synthesis [10] [22]. Research with Listeria monocytogenes has demonstrated that para-aminobenzoic acid biosynthesis is essential for bacterial pathogenesis, with mutants lacking biosynthetic capacity showing severe attenuation in virulence [10]. These studies reveal that the compound is required for phagosomal escape, intracellular replication, and induction of host actin polymerization [10].

The cellular uptake and distribution mechanisms of sodium 4-aminobenzoate vary across different cell types and organelles. In plant systems, mitochondria do not demonstrate uptake of para-aminobenzoic acid glucose ester, suggesting that the free acid form is required for folate synthesis [24]. The compound's hydrophobic weak acid properties enable membrane permeation according to pH and concentration gradients, while esterification eliminates such behavior and provides a storage mechanism [24] [25].

Metabolic flux studies indicate that sodium 4-aminobenzoate production and consumption are tightly regulated in cellular systems. In Lactococcus lactis, overexpression of para-aminobenzoic acid biosynthesis genes leads to shifts in folate distribution across cellular compartments, with increased extracellular secretion observed [3]. This redistribution suggests regulatory mechanisms that prevent excessive intracellular accumulation while maintaining adequate supplies for folate synthesis [3].

The compound's role in cellular metabolic processes extends to stress response mechanisms and metabolic adaptation. Studies with various bacterial strains demonstrate that para-aminobenzoic acid availability influences growth characteristics under different nutritional conditions [2] [3]. Cells deficient in para-aminobenzoic acid biosynthesis show enhanced sensitivity to nucleotide limitation, highlighting the compound's central role in maintaining cellular homeostasis [3].

Comparative Biochemistry Across Microbial and Plant Systems

The biochemistry of sodium 4-aminobenzoate exhibits significant variations between microbial and plant systems, reflecting evolutionary adaptations to different cellular organizations and metabolic requirements [24] [26]. In plant systems, para-aminobenzoic acid biosynthesis occurs within chloroplasts, where the compound is synthesized from chorismate through a bipartite enzyme containing fused PabA and PabB domains [26]. This contrasts with bacterial systems, where separate PabA, PabB, and PabC proteins catalyze the biosynthetic pathway [1] [11].

Plant systems demonstrate unique metabolic strategies for sodium 4-aminobenzoate management through glucose esterification mechanisms [24] [25]. The predominant form of para-aminobenzoic acid in plant tissues is the glucose ester, which serves as a storage form sequestered in vacuoles [24]. This esterification system, mediated by UDP-glucose:para-aminobenzoic acid glucosyltransferase, exhibits different kinetic properties compared to microbial systems, with apparent Km values of 0.12 millimeters for the substrate [24].

Microbial systems show greater diversity in sodium 4-aminobenzoate utilization pathways compared to plants. Certain bacterial species, such as those isolated from soil environments, demonstrate capacity for complete mineralization of the compound through aromatic ring degradation pathways [8]. These degradative capabilities are absent in plant systems, which primarily utilize the compound for folate biosynthesis and storage functions [24] [25].

Table 4: Comparative Biochemical Features of Sodium 4-aminobenzoate Systems

| Feature | Microbial Systems | Plant Systems |

|---|---|---|

| Biosynthesis location | Cytoplasm | Chloroplasts |

| Enzyme organization | Separate proteins (PabA, PabB, PabC) | Fused bipartite enzyme |

| Storage mechanism | Limited storage capacity | Glucose ester formation |

| Degradation capability | Complete mineralization possible | Limited to folate pathway |

| Compartmentalization | Single compartment | Multi-compartment (chloroplast, cytosol, mitochondria, vacuole) |

| Regulation mechanism | Transcriptional control | Post-translational modification, compartmentalization |

The regulatory mechanisms governing sodium 4-aminobenzoate metabolism also differ substantially between microbial and plant systems. Microbial systems typically employ transcriptional regulation of biosynthetic genes, with expression levels responding to folate availability and growth conditions [2] [3] [10]. Plant systems utilize more complex regulatory strategies involving subcellular compartmentalization, post-translational enzyme modifications, and metabolite sequestration mechanisms [24] [26].

Evolutionary analysis suggests that the compartmentalized organization of para-aminobenzoic acid metabolism in plants represents an adaptation to the complex cellular architecture of eukaryotic systems [26]. The spatial separation of biosynthesis (chloroplasts), storage (vacuoles), and utilization (mitochondria) enables precise metabolic control while preventing potential toxic effects of free para-aminobenzoic acid accumulation [24]. This contrasts with the simpler organization observed in microbial systems, where all processes occur within the same cellular compartment [1] [11].

Catalytic Hydrogenation Approaches

Selective reduction of para-nitrobenzoic substrates to the corresponding sodium 4-aminobenzoate represents the most widely practised route. Key process variants are summarised in Table 1.

| Entry | Precursor (aqueous or alcoholic) | Heterogeneous catalyst | Typical conditions | Isolated yield / conversion | Notes |

|---|---|---|---|---|---|

| 1 | Sodium para-nitrobenzoate | Palladium on activated carbon | 80 °C, 10 bar hydrogen gas, continuous-flow packed bed | > 99% conversion, < 0.1% genotoxic by-products [1] [2] | FAST platform enables 0.5 mol L⁻¹ feed, six-hour runs without activity loss |

| 2 | Methyl para-nitrobenzoate | Palladium on activated carbon (1″ metal-sealed column) | 70 °C, 70 bar hydrogen gas, 100 mL min⁻¹ flow | 83 g h⁻¹ productivity, 98% purity [3] | Catalyst deactivation after ~10 h mitigated by residence-time control |

| 3 | Para-nitrobenzoic acid | Iron(III) oxide containing oxygen vacancies | 90 °C, 30 bar hydrogen gas, batch | 100% selectivity to amine, enhanced after second cycle [4] | Surface oxygen vacancy density correlates with rate |

| 4 | Para-nitrobenzoic acid | Manganese pincer complex (air-stable) | 2 mol % catalyst, 40 °C, 4 bar hydrogen gas | 95–99% yield for nitroarenes [5] | Metal–ligand co-operativity avoids azo accumulation |

| 5 | Para-nitrobenzoic acid (0.1 M) | Iron single-atom sites on nitrogen-doped carbon | Hydrazine hydrate, 60 °C, ambient pressure | Turnover frequency 1 727 h⁻¹ [6] | Valuable for hydrogen-donor media |

Mechanistic highlights. Palladium surfaces favour the direct nitroso–hydroxylamine pathway, but insufficient dissolved hydrogen allows condensation to azoxy, azo and hydrazo intermediates. Continuous-flow trickle beds maintain near-saturation of hydrogen gas in the liquid film, rapidly converting these intermediates and suppressing genotoxic residues [2]. Iron and manganese catalysts operate through metal–ligand or vacancy-mediated hydrogen activation, offering low-cost and noble-metal-free alternatives with tunable selectivity [6] [5] [4].

Base-Mediated Synthesis Routes

Alkaline routes exploit the stability of the carboxylate anion and the reactivity of the amide nitrogen.

| Route | Key reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hofmann degradation of terephthalic acid monoamide | Aqueous sodium hypochlorite, sodium hydroxide | 60–70 °C, 1 h | 88–92% of theory based on monoester feed [7] [8] | Two-stage process: ammonolysis of monomethyl terephthalate → monoamide → Hofmann rearrangement |

| Alkali hydrolysis of benzocaine (ethyl para-aminobenzoate) | Sodium hydroxide (aqueous or alcoholic) | Reflux 1–3 h | Quantitative conversion to sodium 4-aminobenzoate [9] [10] | Industrially useful for recycling active pharmaceutical ingredient residues |

| Trans-amidation of dimethyl terephthalate | Liquid ammonia, 100 °C, 50 atm | Followed by Hofmann step | 85–90% overall [11] | Integrates polyester by-product streams with value-added amine production |

Green Chemistry Synthesis Applications

Several recent advances minimise solvent, energy and catalyst footprints:

- Water-only continuous flow. The FAST platform operates with simply sodium hydroxide solution as solvent, eliminating methanol and associated distillation [2].

- Electrochemical hydrogenation. Coupled nitro reduction under ambient hydrogen gas pressure using hydrogenase-inspired nickel cathodes affords anilines in water without external hydrogen donors [12].

- Biomass-derived iron catalysts. Wheat-flour–templated iron–nitrogen–carbon sponges enable transfer hydrogenation with formic acid, obviating compressed gas [13].

- Single-atom iron on silica. Core–shell Fe/Fe–O nanoparticles display recyclability over ten runs with negligible leaching [14].

Collectively, these strategies reduce hazardous solvents, lower operating pressures and substitute scarce palladium and platinum with earth-abundant metals.

Chemical Reactivity Patterns

Amino Group Transformation Reactions

The para-amino moiety undergoes classical electrophilic and condensation chemistry:

| Transformation | Representative products | Conditions | Utility | Reference |

|---|---|---|---|---|

| Diazotisation followed by azo coupling | 4-hydroxyphenyl-azo compounds, naphthol-based azo dyes | Sodium nitrite, hydrochloric acid, 0–5 °C; phenolic coupling partners | Fabric colourants with molar extinction > 20 000 L mol⁻¹ cm⁻¹ [15] [16] | |

| Schiff-base condensation with salicylaldehyde | Azomethine ligands, hemihydrate crystals | Refluxed ethanol, catalytic acetic acid | Molecular frameworks for enzyme inhibition and metal chelation [17] [18] | |

| Reductive amination of carbonyl aromatics | Secondary amines | Sodium borohydride, palladium catalyst | Access to local anaesthetic precursors [19] |

Mechanistically, diazonium salts generated from sodium 4-aminobenzoate act as strong electrophiles that couple at ortho- or para-positions on activated rings, while Schiff-base formation proceeds through reversible imine formation followed by water elimination [16] [17].

Carboxylate Functionality Interactions

The ionised carboxylate participates in nucleophilic acyl substitution and metal complexation:

| Reaction | Product type | Key features | Reference |

|---|---|---|---|

| Esterification with ethanol | Ethyl para-aminobenzoate (benzocaine) | Acid-catalysed Fischer esterification, 64% yield in small-scale synthesis [20] | Topical anaesthetic intermediate [9] |

| Formation of tetradentate Schiff-base ligands | Metal complexes of copper, nickel, cobalt | Chelation via imine nitrogen and deprotonated carboxylate oxygen atoms; octahedral geometry [21] [22] | Antibacterial and catalytic applications |

| Salt metathesis with alkali metals | Lithium or potassium salts | Solvent-free grinding, quantitative | Enhances solubility tuning for formulation work [23] |

Hydrolysis studies indicate that alkali metal perchlorates retard saponification of the ester, whereas sodium azide accelerates it by nucleophilic attack at the carbonyl carbon [24].

Synthetic Derivatives and Structural Analogs

Table 2 compiles principal derivatives accessed from sodium 4-aminobenzoate together with concise synthetic entry points.

| Derivative or analog | Structural modification | One-step conversion from parent | Typical yield | Application | Reference |

|---|---|---|---|---|---|

| Ethyl para-aminobenzoate (benzocaine) | Carboxylate → ethyl ester | Acid catalysed esterification | 60–90% [9] | Local anaesthetic | |

| Para-acetamidobenzoic acid | Amino → acetamide | Acetic anhydride, pyridine | 85% [18] | Tyrosinase inhibitor lead | |

| Para-aminobenzoic acid Schiff-base polymers | Imine linkage with dihydroxy-benzaldehydes | Plasma-enhanced solvent-free polymerisation | 70–80% [17] | Organic light-emitting materials | |

| Disazo disperse dyes | Double diazotisation and coupling | Two sequential diazo couplings | 78–92% [25] | Polyester fibre dyeing | |

| Iron, cobalt, manganese coordination complexes | Bidentate O,N-chelation | Metal chloride treatment in ethanol | 65–88% [21] | Antibacterial agents, electrocatalysts |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Other CAS

555-06-6